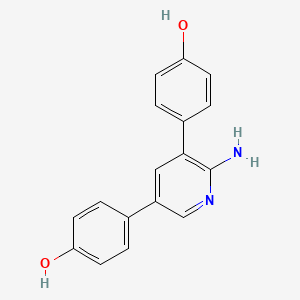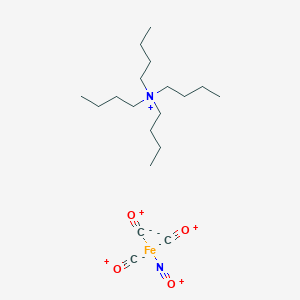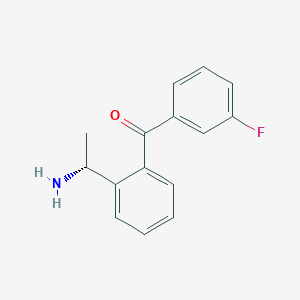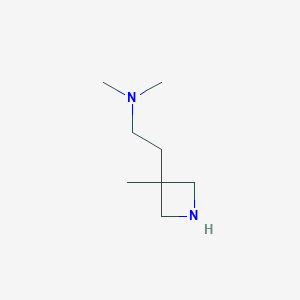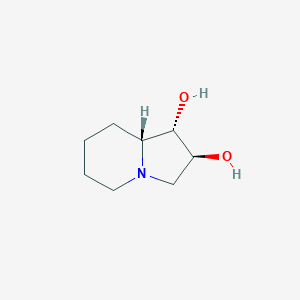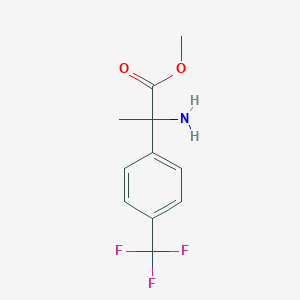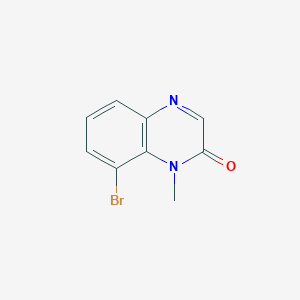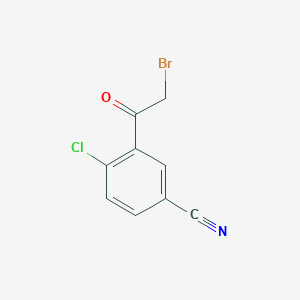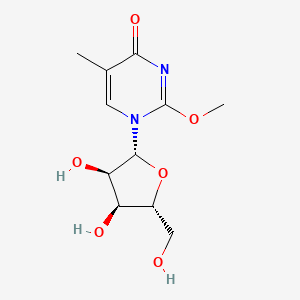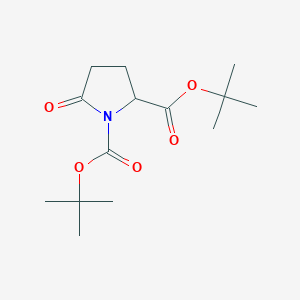![molecular formula C17H14N2O6 B12951680 2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione CAS No. 54252-49-2](/img/structure/B12951680.png)
2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione is a complex organic compound characterized by an isoindoline-1,3-dione core structure with a hydroxypropyl and nitrophenoxy substituent. This compound is part of the isoindoline-1,3-dione family, known for their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Méthodes De Préparation
The synthesis of 2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common synthetic route involves the reaction of 2-nitrophenol with epichlorohydrin to form 2-(2-nitrophenoxy)propanol, which is then reacted with phthalic anhydride to yield the final product . Industrial production methods often employ solventless conditions and green chemistry principles to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include amino derivatives, carbonyl compounds, and substituted ethers or esters .
Applications De Recherche Scientifique
2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for dopamine receptors, modulating their activity and potentially influencing neurological processes . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:
2-(3-chloropropyl)isoindole-1,3-dione: Similar core structure but with a chloropropyl substituent instead of a hydroxypropyl and nitrophenoxy group.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Contains additional piperidinyl groups, making it more complex and potentially more versatile in its applications.
The uniqueness of 2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione lies in its specific substituents, which confer distinct chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
54252-49-2 |
|---|---|
Formule moléculaire |
C17H14N2O6 |
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
2-[2-hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O6/c20-11(10-25-15-8-4-3-7-14(15)19(23)24)9-18-16(21)12-5-1-2-6-13(12)17(18)22/h1-8,11,20H,9-10H2 |
Clé InChI |
RMJHRUYOPMHIEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(COC3=CC=CC=C3[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


